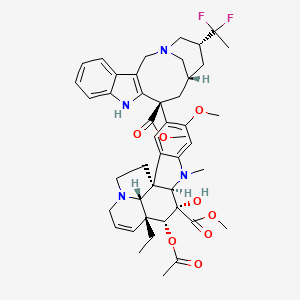

Vinflunine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

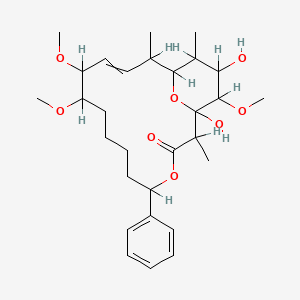

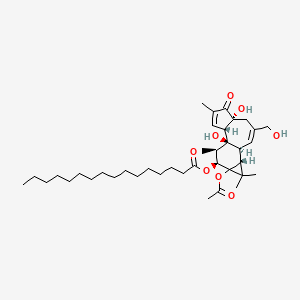

Vinflunine is a novel fluorinated vinca alkaloid derivative, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract. It was first described in 1998 at the Pierre Fabre research center in France and is known for its anti-mitotic properties, which induce cell cycle arrest at the G2/M phase and promote cell death via apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinflunine is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety. This modification is crucial for its antitumor activity .

Industrial Production Methods: The industrial production of this compound involves the use of superacidic chemistry to modify the catharanthine moiety of the vinca alkaloid molecule. This process optimizes the therapeutic index of the derivative .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vinflunin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Vinflunin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die fluorierte Einheit modifizieren und ihre biologische Aktivität verändern.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Fluoratome, können zur Bildung verschiedener Analoga mit unterschiedlichen pharmakologischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenaustauschreaktionen beinhalten häufig Reagenzien wie Natriumiodid in Aceton.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Vinflunin, die jeweils einzigartige pharmakologische Profile aufweisen .

Wissenschaftliche Forschungsanwendungen

Vinflunin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung fluorierter Vinca-Alkaloide und deren chemischer Eigenschaften verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Zellzyklusregulation und Apoptose in verschiedenen Zelllinien.

Medizin: Wird hauptsächlich zur Behandlung von fortgeschrittenem oder metastasiertem Übergangszellkarzinom des Urotheltrakts eingesetzt. .

5. Wirkmechanismus

Vinflunin übt seine Wirkungen aus, indem es die Mikrotubuli-Assembly bei mikromolaren Konzentrationen hemmt. Es bindet an Tubulin an oder in der Nähe der Vinca-Bindungsstellen und verhindert so dessen Polymerisation zu Mikrotubuli während der Zellproliferation. Diese Hemmung führt zu einem Zellzyklusarrest in der G2/M-Phase und fördert den Zelltod durch Apoptose. Die beteiligten molekularen Ziele und Pfade umfassen Tubulin und das Mikrotubuli-Netzwerk .

Ähnliche Verbindungen:

- Vincristin

- Vinblastin

- Vinorelbin

Vergleich: Vinflunin ist unter den Vinca-Alkaloiden einzigartig, da es zwei Fluoratome an der 20′-Position des Catharanthin-Moleküls enthält. Diese Modifikation verstärkt seine Antitumoraktivität und erweitert sein Wirkungsspektrum im Vergleich zu anderen Vinca-Alkaloiden. In verschiedenen murinen Malignomen und humanen Tumoren-Xenograften hat Vinflunin eine überlegene Wirksamkeit im Vergleich zu Vincristin, Vinblastin und Vinorelbin gezeigt .

Die einzigartige chemische Struktur und die verbesserte Antitumoraktivität von Vinflunin machen es zu einer wertvollen Ergänzung des Arsenals an Chemotherapeutika, die bei der Behandlung verschiedener Krebsarten eingesetzt werden.

Wirkmechanismus

Vinflunine exerts its effects by inhibiting microtubule assembly at micromolar concentrations. It binds to tubulin at or near the vinca binding sites, preventing its polymerization into microtubules during cell proliferation. This inhibition leads to cell cycle arrest at the G2/M phase and promotes cell death via apoptosis. The molecular targets and pathways involved include tubulin and the microtubule network .

Vergleich Mit ähnlichen Verbindungen

- Vincristine

- Vinblastine

- Vinorelbine

Comparison: Vinflunine is unique among vinca alkaloids due to the introduction of two fluorine atoms at the 20′ position of the catharanthine moiety. This modification enhances its antitumor activity and broadens its spectrum of activity relative to other vinca alkaloids. In various murine malignancies and human tumor xenografts, this compound has shown superior efficacy compared to vincristine, vinblastine, and vinorelbine .

This compound’s unique chemical structure and enhanced antitumor activity make it a valuable addition to the arsenal of chemotherapeutic agents used in the treatment of various cancers.

Eigenschaften

Molekularformel |

C45H54F2N4O8 |

|---|---|

Molekulargewicht |

816.9 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |

InChI-Schlüssel |

NMDYYWFGPIMTKO-HBVLKOHWSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Isomerische SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Kanonische SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Synonyme |

Javlor vinflunine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid [2-oxo-2-(4-phenyldiazenylanilino)ethyl] ester](/img/structure/B1232049.png)